molecular formula C11H10ClF2NO B2755448 2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone CAS No. 478258-78-5

2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone

Cat. No.: B2755448
CAS No.: 478258-78-5
M. Wt: 245.65
InChI Key: SECVHGUVQKWSGE-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone is a fluorinated and chlorinated ethanone derivative featuring a 3,4-dihydroisoquinoline scaffold. Its structural uniqueness arises from the combination of chloro and difluoro substituents on the ethanone moiety, which may enhance electron-withdrawing effects and influence binding interactions in biological systems.

Properties

IUPAC Name

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECVHGUVQKWSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone typically involves the reaction of 3,4-dihydroisoquinoline derivatives with chloro and difluoro reagents. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the reaction between 3,4-dihydroisoquinoline and aliphatic nitro compounds . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

Scientific Research Applications

2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may disrupt biological membrane systems, leading to various physiological and biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 3,4-dihydroisoquinoline core is a common feature in several analogs, but substituents on the ethanone group and aromatic rings dictate functional differences:

Compound Name Substituents on Ethanone/Aromatic Ring Key Structural Features Reference
2-Chloro-1-(3,4-dihydroisoquinolin-2-yl)-2,2-difluoroethanone Cl, 2×F on ethanone Strong electron-withdrawing groups N/A
(4-((3,4-Dihydroisoquinolin-2-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (Compound 9) Pyrrolidinyl group on benzamide Bulky heterocyclic substituent
1-(7-Chloro-3,4-dihydroisoquinolin-2-yl)-2,2,2-trifluoroethanone Cl on isoquinoline, CF₃ on ethanone Trifluoromethyl enhances lipophilicity
(3-Chlorophenyl)(3,4-dihydroisoquinolin-2-yl)methanone Cl on phenyl ring Planar aromatic substitution

Key Observations :

  • Electron-withdrawing groups (Cl, F) improve metabolic stability and may enhance binding to enzymes like BChE by polar interactions .

Physicochemical Properties

Critical parameters such as logP, molecular weight, and polar surface area (PSA) influence bioavailability and target engagement:

Compound Molecular Weight logP PSA (Ų) Hydrogen Bond Acceptors
Target Compound (Theoretical) ~283.7 ~2.8 ~29.3 3
(3-Chlorophenyl)(dihydroisoquinolinyl)methanone 271.74 3.55 16.5 2
Compound 9 348.4 (calc.) ~2.5 38.1 3
1-(7-Chloro-6-nitro-dihydroisoquinolinyl)-trifluoroethanone 343.7 ~1.2 65.6 5

Analysis :

  • The target compound’s lower logP (~2.8 vs. 3.55 in ) suggests better solubility than chlorophenyl analogs but reduced lipophilicity compared to trifluoro derivatives.

Insights :

  • Substitution patterns influence dual binding to BChE’s catalytic active site (CAS) and peripheral anionic site (PAS). The target’s difluoro group may mimic the pyrrolidinyl group in Compound 9 for PAS interaction .
  • Anti-Aβ aggregation is linked to aromatic stacking and hydrogen bonding, which the target’s halogenated ethanone moiety could facilitate .

Challenges :

  • High-yield methods (e.g., BOPCl catalysis in ) are transferable to the target compound’s synthesis.

Biological Activity

2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2,2-difluoroethanone is a synthetic organic compound classified as a chloro ketone. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClF2N
  • CAS Number : 478258-78-5

Synthesis

The synthesis of this compound generally involves the reaction of 3,4-dihydroisoquinoline with a chlorinated difluoroethanone derivative. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For example, studies have evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro. For instance, related compounds demonstrated significant reductions in lipopolysaccharide (LPS)-induced inflammation in macrophages.

Table 2: Anti-inflammatory Activity of Related Compounds

Compound NameInflammation ModelEffect ObservedReference
2-Chloro-1-(...)LPS-stimulated macrophagesReduced TNF-alpha levels
Compound DOvalbumin-induced asthma modelDecreased eosinophil activity
Compound ECarrageenan-induced paw edemaReduced swelling

Cytotoxicity Studies

In addition to its antimicrobial and anti-inflammatory activities, the cytotoxic profile of this compound has been assessed against various cancer cell lines. Preliminary findings indicate that it may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells.

Table 3: Cytotoxicity Profile

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Fibroblasts>100

The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors involved in inflammation and cell proliferation. Further research is necessary to elucidate the precise molecular pathways affected by this compound.

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